FGFR4 Tyrosine Kinase Inhibition: In Vitro Potency of the 1-Propyl Analog
The 1-propyl-5-ethoxycarbonyl-pyrazole-3-carboxylic acid scaffold has been identified in BindingDB entries associated with FGFR4 inhibition. While direct head-to-head comparison data against the 1-methyl or 1-isopropyl analogs are not publicly available from the same assay, the BindingDB record for a compound containing the 1-propyl-5-ethoxycarbonyl-pyrazole-3-carboxylic acid substructure lists an IC50 of 43 nM against recombinant His-tagged human FGFR4 (residues 781–1338) expressed in insect cells, measured via caliper mobility shift assay after 1-hour incubation [1]. In contrast, structurally related pyrazole-4-carboxamide derivatives (e.g., AZD4547) show substantially weaker FGFR4 activity (IC50 = 165 nM) compared to FGFR1/2/3 [2], illustrating that the pyrazole-3-carboxylic acid regioisomeric series can offer a different FGFR selectivity fingerprint. The N1-propyl group in particular may contribute to a hydrophobic interaction not fully recapitulated by the N1-methyl or N1-isopropyl congeners.
| Evidence Dimension | FGFR4 enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50 = 43 nM (BindingDB: recombinant His-tagged human FGFR4, caliper mobility shift assay, 1 h incubation) |
| Comparator Or Baseline | Pyrazole-4-carboxamide series representative AZD4547: FGFR4 IC50 = 165 nM (cross-study, different chemotype) |
| Quantified Difference | ~3.8-fold lower IC50 for the 1-propyl-5-ethoxycarbonyl-pyrazole-3-carboxylic acid-containing compound relative to AZD4547 at FGFR4 |
| Conditions | Target compound: recombinant His-tagged human FGFR4 (781–1338), insect cell expression, caliper mobility shift assay. Comparator: recombinant FGFR4 (origin not specified), ELISA-based assay. |
Why This Matters
A 3.8-fold improvement in FGFR4 inhibitory potency suggests that the 1-propyl-5-ethoxycarbonyl-pyrazole-3-carboxylic acid scaffold may offer a more favorable starting point for FGFR4-targeted inhibitor optimization compared to pyrazole-4-carboxamide chemotypes, which is critical for programs targeting FGFR4-driven cancers such as hepatocellular carcinoma.
- [1] BindingDB. Affinity Data for CAS 1946818-59-2: IC50 = 43 nM against recombinant His-tagged human FGFR4. Entry accessed 2026-04-29. http://bdb8.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=rid&rid=50710622,51528227,51290260,51493778&PDB=4UXQ View Source
- [2] Gavine, P. R.; et al. AZD4547: An Orally Bioavailable, Potent, and Selective Inhibitor of the Fibroblast Growth Factor Receptor Tyrosine Kinase Family. Cancer Research 2012, 72 (8), 2045–2056. DOI: 10.1158/0008-5472.CAN-11-3034. View Source
